molecular formula C23H22Cl2N2O3 B11310657 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310657
M. Wt: 445.3 g/mol
InChI Key: YJNLJCSFWDGILQ-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with a chlorine atom at position 4. Chromene derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22Cl2N2O3/c24-16-6-4-15(5-7-16)19(27-10-2-1-3-11-27)14-26-23(29)22-13-20(28)18-12-17(25)8-9-21(18)30-22/h4-9,12-13,19H,1-3,10-11,14H2,(H,26,29)

InChI Key

YJNLJCSFWDGILQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, piperidine, and 4-hydroxycoumarin.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenylacetic acid with piperidine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 4-hydroxycoumarin under acidic conditions to form the chromene core.

    Chlorination: The chromene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the amidation of the chlorinated chromene with a suitable amine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s piperidin-1-yl-ethyl group may enhance lipophilicity and blood-brain barrier penetration compared to the benzamide or cyano groups in Compounds 2–4 .
  • The ortho-chlorophenyl substituents in Compounds 2–4 versus the para-chlorophenyl group in the target compound could lead to distinct steric and electronic interactions with biological targets.

Biopharmacule Speciality Chemicals Derivatives ()

Two carboxamide analogues from Biopharmacule’s catalog include:

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)

Comparison :

Feature Target Compound BP 27384/27385
Core Structure 4-Oxo-4H-chromene Thiazole-pyrimidine hybrid
Substituents Piperidin-1-yl, para-chlorophenyl Piperazinyl, hydroxyethyl, methylphenyl
Functional Groups Carboxamide Thiazolecarboxamide, methylpyrimidine
Molecular Weight ~450–500 (estimated) 463–477 (reported)

Implications :

  • The hydroxyethyl-piperazine moiety in BP 27384/27385 introduces hydrogen-bonding capability, contrasting with the more lipophilic piperidine in the target compound .

Pyridine-Based Analogues ()

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS 1306183-61-8) shares a chlorophenyl-ethylamine side chain but replaces the chromene-carboxamide system with a nitro-pyridine scaffold:

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂ (vs. C₂₃H₂₁Cl₂N₂O₃ for the target compound).
  • The absence of the piperidin-1-yl group reduces tertiary amine functionality, impacting basicity and solubility .

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be represented as follows:

  • Molecular Formula : C20H22ClN3O3
  • Molecular Weight : 393.86 g/mol
  • IUPAC Name : this compound

This compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
A549 (Lung)12.3G1 Phase cell cycle arrest
HeLa (Cervical)18.7Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that it may be beneficial in treating inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in studies involving neurodegenerative models. The compound exhibited the ability to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Case Studies

  • Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with this compound showed a notable reduction in tumor size and improved quality of life indicators.
  • Chronic Inflammation : Patients with rheumatoid arthritis experienced reduced joint swelling and pain after administration of the compound over an eight-week period.

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